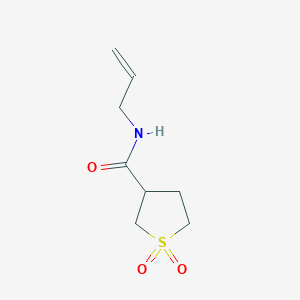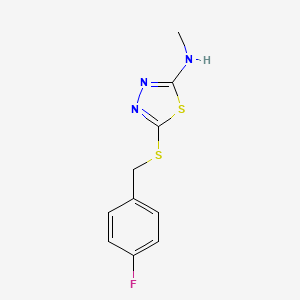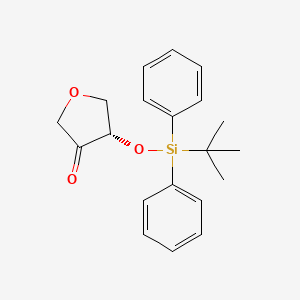
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is a chemical compound that features a dihydrofuran ring with a tert-butyldiphenylsilyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one typically involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl group. This is followed by the formation of the dihydrofuran ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules. The dihydrofuran ring can participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-((tert-Butyldimethylsilyl)oxy)dihydrofuran-3(2H)-one
- (S)-4-((tert-Butylphenylsilyl)oxy)dihydrofuran-3(2H)-one
Uniqueness
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is unique due to the presence of the tert-butyldiphenylsilyl group, which provides distinct steric and electronic properties. This makes the compound particularly useful in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C20H24O3Si |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(4S)-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-one |
InChI |
InChI=1S/C20H24O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19-15-22-14-18(19)21/h4-13,19H,14-15H2,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
KIGFTIVOAGPZKL-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3COCC3=O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


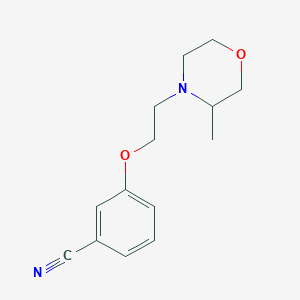
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
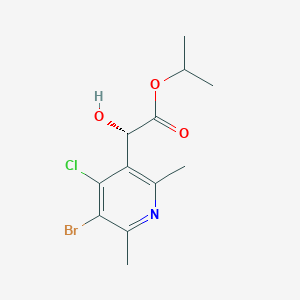
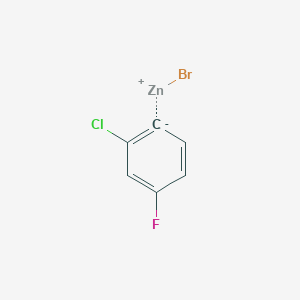
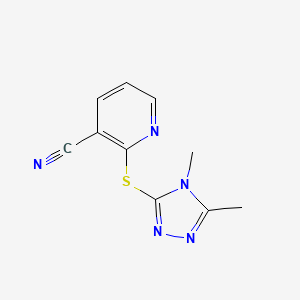
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
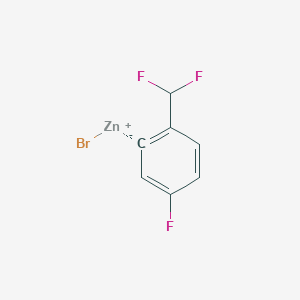
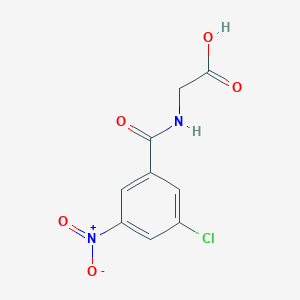
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
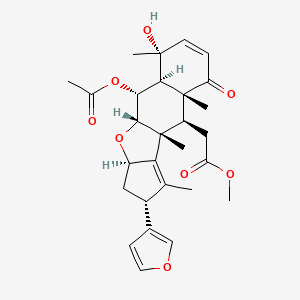
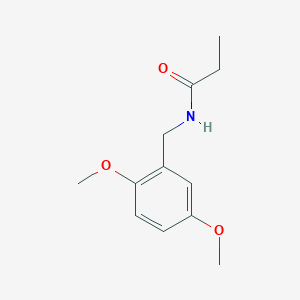
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
